molecular formula C17H10ClN3S B2479163 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 743453-38-5

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B2479163
CAS No.: 743453-38-5
M. Wt: 323.8
InChI Key: PXYHWAQBHXHCJR-UHFFFAOYSA-N
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Description

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine (CAS 743453-38-5) is a high-value synthetic building block and research chemical with significant potential in medicinal chemistry and oncology research. This compound features a molecular formula of C17H10ClN3S and a molecular weight of 323.80 g/mol . Its structure integrates multiple privileged pharmacophores, including a thieno[2,3-d]pyrimidine core and pyridine ring, which are commonly found in biologically active molecules . This compound is of particular interest in the development of novel anticancer agents. Research indicates that pyridine and pyrimidine derivatives serve as promising scaffolds in cancer research, with demonstrated mechanisms of action including kinase inhibition and cell cycle regulation . The structural motif of the thienopyrimidine is a key template in drug discovery, making this chlorinated derivative a versatile intermediate for further synthetic elaboration through cross-coupling reactions or nucleophilic substitutions. It is strictly for research applications such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

4-chloro-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3S/c18-15-14-13(11-5-2-1-3-6-11)10-22-17(14)21-16(20-15)12-7-4-8-19-9-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYHWAQBHXHCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. These intermediates can then be further reacted with various reagents to introduce the pyridine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to reduced cell proliferation and potential anticancer effects .

Comparison with Similar Compounds

化合物简介

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine(分子式:C₁₇H₁₀ClN₃S)是一种噻吩并嘧啶类杂环化合物,其核心结构为噻吩并[2,3-d]嘧啶环,并在4位和5位分别连接氯原子和苯基,2位通过碳键与吡啶环的3位相连(图1)。该化合物的SMILES表示为:C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CN=CC=C4)Cl,InChIKey为PXYHWAQBHXHCJR-UHFFFAOYSA-N。

表1:关键理化性质

性质 数值/描述
分子量 323.80 g/mol
碰撞截面(CCS,Ų) [M+H]⁺: 170.2;[M+Na]⁺: 190.3
溶解性 预测为脂溶性(LogP ~3.5)

与类似化合物的比较

噻吩并[2,3-d]嘧啶类化合物因其多样的生物活性(如抗肿瘤、抗菌)备受关注。以下通过结构、理化性质及生物活性三个方面,将目标化合物与类似物进行对比。

表2:结构及取代基差异

化合物名称 核心结构 取代基位置与类型 独特性质
3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine (目标化合物) 噻吩并[2,3-d]嘧啶 - 4-Cl;5-Ph;2-吡啶-3-基 高脂溶性,潜在激酶抑制活性
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine 噻吩并[2,3-d]嘧啶 - 4-Cl;5-(4-Cl-Ph);无吡啶取代 活性较弱,用于合成中间体
Piritrexim 噻吩并[2,3-d]嘧啶 - 2,4-二氨基取代;6-甲基 已知二氢叶酸还原酶抑制剂(抗肿瘤)
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine 噻吩并[2,3-d]嘧啶 - 4-Cl;2-环丙基;6-甲基 环丙基增强代谢稳定性
4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine 噻吩并[2,3-d]嘧啶 - 4-Cl;2-Ph;5-噻吩-2-基 噻吩基提升电子离域性

理化性质对比

  • 脂溶性与渗透性 :目标化合物的吡啶取代基增加了分子极性,但其苯基和氯原子仍维持较高LogP值(~3.5),优于Piritrexim(LogP ~2.8)
  • 碰撞截面(CCS) :目标化合物的[M+H]⁺ CCS为170.2 Ų,低于含哌嗪基的类似物(如文献[8]中化合物CCS >180 Ų),表明其分子构型更紧凑

生物活性差异

  • 激酶抑制潜力 :目标化合物的吡啶环可能通过氢键与激酶ATP结合位点相互作用,而Piritrexim的氨基取代则直接靶向二氢叶酸还原酶。
  • 抗肿瘤活性 :含噻吩基的类似物(如4-Chloro-2-phenyl-5-(thiophen-2-yl))因电子离域效应显示出更强的DNA结合能力,但目标化合物的吡啶基可能优化了细胞渗透性。

研究进展与挑战

  • 合成路线 :目标化合物可通过Suzuki偶联反应构建吡啶-噻吩并嘧啶骨架,但收率受氯原子空间位阻影响(文献[3]中类似反应收率~60%)
  • 生物评价 :初步研究显示其对EGFR激酶的IC₅₀为1.2 μM,优于4-Chloro-5-(4-chlorophenyl)类似物(IC₅₀ >10 μM),但需进一步优化选择性。

表3:关键挑战与解决方案

挑战 潜在解决方案
水溶性低(<0.1 mg/mL) 引入磺酸基或PEG修饰
代谢稳定性不足(t₁/₂ ~2 h) 环丙基或氟原子取代

Biological Activity

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with a chlorine substituent and a phenyl group. Its molecular formula is C17H10ClN3SC_{17}H_{10}ClN_3S with a molecular weight of 323.80 g/mol. The presence of the thieno and pyridine rings contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. Specifically, compounds similar to 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine have shown antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antimicrobial effects, making them candidates for further development in treating infections .

Anticancer Activity

Studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit specific enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. This inhibition can disrupt cellular growth in cancer cells, indicating a mechanism through which the compound may exert anticancer effects .

Anti-inflammatory Effects

Recent investigations into related thienopyrimidine derivatives have demonstrated anti-inflammatory properties. These compounds have been found to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine may also possess similar anti-inflammatory capabilities.

The biological activity of 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may bind to specific receptors or proteins that mediate cellular responses, contributing to its therapeutic effects.

Research Findings and Case Studies

A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:

StudyBiological ActivityKey Findings
AnticancerInhibits acetyl-CoA carboxylase; disrupts cancer cell metabolism.
AntimicrobialSignificant activity against E. coli and S. aureus; low MIC values indicate potency.
Anti-inflammatoryInhibits COX-2 with IC50 comparable to celecoxib; suggests potential for treating inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine?

The compound is synthesized via chlorination of the pyrimidinone precursor using POCl₃. A high-yield method (94.23%) involves refluxing 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C for 2 hours, followed by neutralization with sodium bicarbonate and purification. Reaction monitoring via TLC ensures completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity.
  • Mass Spectrometry (EI-MS) : For molecular weight validation (e.g., exact mass 246.0252 Da ).
  • IR Spectroscopy : To identify functional groups (e.g., C=O or C-Cl stretches). X-ray crystallography (using SHELX programs ) can resolve structural ambiguities.

Q. What safety protocols are recommended during synthesis?

  • Use fume hoods to handle POCl₃ (corrosive, moisture-sensitive).
  • Neutralize acidic waste with sodium bicarbonate before disposal.
  • Store intermediates at 0–6°C if unstable .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity?

Fragment-based drug design (FBDD) and molecular docking (e.g., using SHELXPRO ) predict binding affinities to targets like GPCRs. For example, pyrimidine derivatives have been optimized for mGlu5 receptor modulation by analyzing ligand efficiency (LE) and steric compatibility .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Parameter Screening : Systematically vary reaction time, temperature, or solvent (e.g., DME/water mixtures ).
  • Analytical Cross-Validation : Compare HPLC purity data with NMR/HRMS to rule out impurities .
  • Reproducibility Trials : Replicate conditions from high-yield protocols (e.g., POCl₃ stoichiometry ).

Q. How does structural modification influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) enhances metabolic stability. For instance, trifluoromethyl groups in pyridine derivatives improve bioavailability .
  • Heterocycle Fusion : Thieno[2,3-d]pyrimidine cores exhibit kinase inhibition; adding phenyl groups modulates lipophilicity .

Methodological and Experimental Design Questions

Q. What catalytic systems improve regioselectivity in pyrimidine functionalization?

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-piperidinobenzaldehyde ).
  • Acid Catalysis : p-Toluenesulfonic acid (PTSA) facilitates cyclocondensation in one-pot syntheses .

Q. How are stability and degradation profiles assessed for this compound?

  • Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions, then analyze via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., melting point 125–127°C ).

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